N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide
Description
N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide: is a compound that features a tetrazole ring, a phenyl group, and an alkyne moiety.
Properties
IUPAC Name |
N-[2-methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-3-4-12(18)14-11-7-10(6-5-9(11)2)17-8-13-15-16-17/h5-8H,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLCGYJOUXYMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=C(C=CC(=C1)N2C=NN=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of an azide with a nitrile to form the tetrazole ring, followed by coupling with an alkyne .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide is used in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and as a ligand in binding studies.
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
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